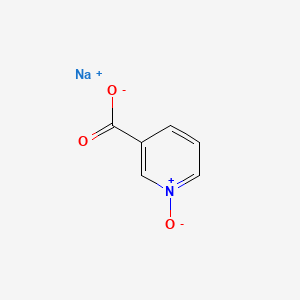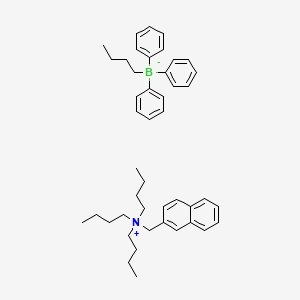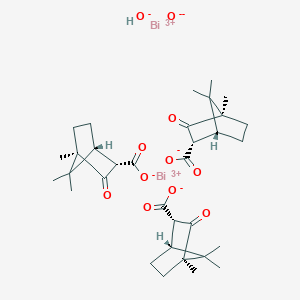
Nicotinic acid oxide sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1-oxidopyridin-1-ium-3-carboxylate is a chemical compound with the molecular formula C6H4NNaO3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring with an oxidized nitrogen atom and a carboxylate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium 1-oxidopyridin-1-ium-3-carboxylate typically involves the oxidation of pyridine derivatives. One common method includes the reaction of pyridine-3-carboxylic acid with sodium hypochlorite under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In industrial settings, the production of sodium 1-oxidopyridin-1-ium-3-carboxylate may involve large-scale oxidation processes using advanced reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 1-oxidopyridin-1-ium-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: It can be reduced to its corresponding pyridine derivative.
Substitution: The carboxylate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Higher oxidized pyridine derivatives.
Reduction: Pyridine-3-carboxylic acid.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
Sodium 1-oxidopyridin-1-ium-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of sodium 1-oxidopyridin-1-ium-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it can increase the cellular levels of copper and damage iron-sulfur clusters of proteins essential for fungal metabolism and growth . This mechanism underlies its antimicrobial properties. Additionally, the compound can act as a chelating agent, binding to metal ions and affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Sodium 1-oxidopyridin-1-ium-3-carboxylate can be compared with other similar compounds, such as:
Pyrithione sodium: Known for its antifungal and antibacterial properties.
2-oxidopyridin-1-ium-3-carboxylate: Shares a similar structure but differs in its specific applications and reactivity.
Bis(2-oxidopyridin-1-ium-3-carboxylato-κ2O,O’)-(phenantroline-κN,N’) manganese(II): A complex with unique crystallographic properties and potential biological activities.
These comparisons highlight the unique structural features and diverse applications of sodium 1-oxidopyridin-1-ium-3-carboxylate in various scientific fields.
Propriétés
Numéro CAS |
40950-89-8 |
|---|---|
Formule moléculaire |
C6H4NNaO3 |
Poids moléculaire |
161.09 g/mol |
Nom IUPAC |
sodium;1-oxidopyridin-1-ium-3-carboxylate |
InChI |
InChI=1S/C6H5NO3.Na/c8-6(9)5-2-1-3-7(10)4-5;/h1-4H,(H,8,9);/q;+1/p-1 |
Clé InChI |
LXFVSEQNECEJQB-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C[N+](=C1)[O-])C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-Methylbenzene-1-sulfonyl)-2-[(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13746036.png)
![2-Methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-ol](/img/structure/B13746046.png)




![2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methylphenyl)-](/img/structure/B13746076.png)

![butyl-[4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)-3-propoxyphenyl]azanium;dichloride](/img/structure/B13746082.png)

![3-[9-(2-Carboxyethyl)-20,21-bis(methoxycarbonyl)-15-(1-methoxyethyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid](/img/structure/B13746091.png)

